molecular formula C23H24N6O2S B2801214 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 1014049-57-0

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2801214
CAS RN: 1014049-57-0
M. Wt: 448.55
InChI Key: AZNXSPFLSKQNMD-UHFFFAOYSA-N
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complex Derivatives

  • The synthesis and structural analysis of complex derivatives containing pyrazole and pyridazine moieties highlight advanced methodologies for constructing novel compounds with potential for varied applications in materials science, catalysis, and as intermediates for further chemical transformations. For example, the synthesis of mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine showcases intricate synthetic routes leading to compounds with distinct coordination geometries and potential intramolecular hydrogen bonding, which could be relevant for catalytic or optical properties (Saldías et al., 2020).

Theoretical Studies and Molecular Orbital Calculations

  • Theoretical studies, including density functional theory (DFT) calculations on pyranopyrazoles, shed light on the electronic structure, spatial characteristics, and contributions of individual atoms in complex molecules. Such insights are invaluable for the design of compounds with tailored electronic, photophysical, or chemical properties, potentially guiding the development of new materials or pharmaceuticals (Al-Amiery et al., 2012).

Antimicrobial and Antitumor Activity

  • Preliminary biological evaluations of compounds containing pyrazole, pyridazine, and related heterocyclic frameworks have demonstrated promising antimicrobial and antitumor activities. Such studies suggest that derivatives of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide could be explored for their bioactive potential, leading to the discovery of new therapeutic agents. For instance, the synthesis of novel pyrazolo[3,4‐d]pyridazine and related derivatives showcases the potential for discovering compounds with significant biological activities, providing a foundation for future drug development efforts (Shaaban et al., 2008).

Neurotropic Activity Studies

  • Research into the neurotropic activity of S-alkyl derivatives of pyrano[3,4-c]pyridines, including compounds with pyrazole substitutions, indicates a potential for the development of new treatments for neurological disorders. This line of research, focusing on compounds that exhibit anxiolytic and antidepressant activities without muscle relaxation at studied doses, highlights the therapeutic potential of complex heterocyclic compounds in neuropharmacology (Dashyan et al., 2022).

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-5-10-21(13-16(15)2)32(30,31)28-20-8-6-19(7-9-20)24-22-11-12-23(26-25-22)29-18(4)14-17(3)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXSPFLSKQNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.